molecular formula C11H20ClNO2 B2690930 trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride CAS No. 2379986-71-5

trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride

Cat. No.: B2690930
CAS No.: 2379986-71-5
M. Wt: 233.74
InChI Key: AVOLVNBYPIBJHX-UHFFFAOYSA-N
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Description

trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride: is a chemical compound that features a pyrrolidine ring attached to a cyclohexane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the cyclohexane carboxylate group. One common method involves the reaction of cyclohexanecarboxylic acid with pyrrolidine under acidic conditions to form the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexane carboxylate, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the cyclohexane carboxylate.

    Substitution: Various N-substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity.

Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of pyrrolidine-containing molecules in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes involved in disease pathways.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

  • trans-4-(1-Methylpyrrolidinyl)cyclohexanecarboxylate hydrochloride
  • trans-4-(1-Ethylpyrrolidinyl)cyclohexanecarboxylate hydrochloride
  • trans-4-(1-Phenylpyrrolidinyl)cyclohexanecarboxylate hydrochloride

Comparison: Compared to its analogs, trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the pyrrolidine ring provides a distinct three-dimensional structure that can enhance its interaction with enantioselective proteins, making it a valuable scaffold in drug design.

Properties

IUPAC Name

4-pyrrolidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12;/h9-10H,1-8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOLVNBYPIBJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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